molecular formula C13H21N3OSi B1404269 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine CAS No. 697739-02-9

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine

Cat. No.: B1404269
CAS No.: 697739-02-9
M. Wt: 263.41 g/mol
InChI Key: VAAFLGXLLLTFPB-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine is a compound that features a unique combination of an indazole ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine typically involves the reaction of 1H-indazole-4-amine with 2-(Trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of various organic compounds.

    1H-indazole-4-amine: A precursor in the synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine.

    Trimethylsilyl-protected amines: Similar in structure and used in organic synthesis.

Uniqueness

This compound is unique due to the combination of the indazole ring and the trimethylsilyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2-trimethylsilylethoxymethyl)indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-13-6-4-5-12(14)11(13)9-15-16/h4-6,9H,7-8,10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFLGXLLLTFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739960
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-02-9
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine
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1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine
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1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine
Reactant of Route 6
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine

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